4-(Benzyloxy)-3-methylaniline hydrochloride

Hydrochloride Salt Form Aqueous Solubility Solid-State Stability

Medicinal chemists synthesizing kinase-focused libraries face reproducibility issues when aniline building blocks contain regioisomeric impurities or undergo oxidative degradation. 4-(Benzyloxy)-3-methylaniline hydrochloride (CAS 1150114-24-1) eliminates these variables: • Defined 4-benzyloxy,3-methyl substitution ensures consistent electronic and steric profiles for amide bond formation, SNAr, and diazotization. • Hydrochloride salt form provides superior solid-state stability and aqueous solubility versus the free amine, streamlining biphasic reaction setups. • Benzyloxy protecting group enables hydrogenolytic cleavage to reveal a phenolic OH for late-stage diversification. Supplied with full analytical documentation (NMR, LC-MS).

Molecular Formula C14H16ClNO
Molecular Weight 249.73 g/mol
CAS No. 1150114-24-1
Cat. No. B1521649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-methylaniline hydrochloride
CAS1150114-24-1
Molecular FormulaC14H16ClNO
Molecular Weight249.73 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H15NO.ClH/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H
InChIKeyFSNRVDJNPWPWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-3-methylaniline Hydrochloride Overview


4-(Benzyloxy)-3-methylaniline hydrochloride (CAS 1150114-24-1) is a substituted aniline derivative in its hydrochloride salt form, with the molecular formula C14H16ClNO and a molecular weight of 249.74 g/mol . The compound features a para-benzyloxy substituent and a meta-methyl group on the aniline ring, with the hydrochloride salt form conferring enhanced solid-state stability and water solubility compared to the corresponding free base (4-(benzyloxy)-3-methylaniline, CAS not separately registered). This compound is classified as an organic building block or research chemical, positioned within the broader structural class of benzyloxyaniline derivatives that serve as intermediates in pharmaceutical synthesis, particularly in kinase inhibitor programs and as components of targeted chemical libraries .

Salt form Aqueous & biphasic reaction compatibility
Regioisomer 4-Benzyloxy-3-methyl substitution pattern
Use context Kinase / GPCR library building block

Limitations of Generic Substitution for 4-(Benzyloxy)-3-methylaniline HCl


Within the benzyloxyaniline structural class, substitution of 4-(benzyloxy)-3-methylaniline hydrochloride with positional isomers (e.g., 3-(benzyloxy)-4-methylaniline or 2-(benzyloxy)aniline) or with the free base form is not chemically equivalent. The specific 4-benzyloxy,3-methyl substitution pattern on the aromatic ring dictates both the electronic environment of the reactive aniline nitrogen and the steric accessibility for downstream coupling reactions such as amide bond formation, nucleophilic aromatic substitution, or diazotization [1]. Furthermore, the hydrochloride salt form provides practical advantages in handling and storage, including reduced hygroscopicity and improved shelf stability relative to the free amine, which is prone to oxidative discoloration . These differences directly impact reaction reproducibility, product yield, and the purity profile of downstream pharmaceutical intermediates, making simple analog substitution a source of synthetic variability that cannot be accommodated in regulated or high-precision research environments.

Free base vs hydrochloride salt
Free base exhibits lower aqueous solubility and oxidative instability; may shift reaction outcomes in aqueous media.
Positional isomers
3- or 2-benzyloxyaniline regioisomers alter electronic and steric properties, potentially leading to synthetic failure.
Purity variability
Lot-to-lot purity differences can affect stoichiometry and side reactions; verify certificate of analysis.

4-(Benzyloxy)-3-methylaniline HCl: Differentiation Evidence


Salt Form vs. Free Base: Aqueous Solubility and Stability

4-(Benzyloxy)-3-methylaniline hydrochloride provides quantifiable advantages in physicochemical properties compared to its free base counterpart (4-(benzyloxy)-3-methylaniline). As the hydrochloride salt, it exhibits significantly higher aqueous solubility, which enables direct use in aqueous or biphasic reaction conditions without requiring pre-dissolution in organic co-solvents . Additionally, the hydrochloride form demonstrates reduced hygroscopicity and greater resistance to ambient oxidative degradation compared to the free aniline, which is susceptible to discoloration and decomposition upon prolonged storage . These handling and stability differences are critical for maintaining batch-to-batch consistency in multi-step synthetic sequences.

Salt vs. Free Base
Data to verify
HCl salt: higher aqueous solubility, stable solid; free base: low solubility, prone to oxidation
Supports aqueous reaction workflow choice
Qualitative; verify under specific conditions
Hydrochloride Salt Form Aqueous Solubility Solid-State Stability Pharmaceutical Intermediate Handling

Regioisomeric Specificity vs. Positional Isomers

The precise 4-benzyloxy,3-methyl substitution pattern of this compound is structurally non-interchangeable with its positional isomers. For example, 3-(benzyloxy)aniline hydrochloride (CAS 81499-33-4) differs by the absence of the 3-methyl group and the placement of the benzyloxy group at the meta position, while 2-(benzyloxy)aniline hydrochloride (CAS 857594-21-9) positions the benzyloxy group ortho to the amine [1]. These regioisomeric differences result in distinct electronic effects on the aniline nitrogen and altered steric accessibility, which critically influence reaction outcomes in downstream transformations such as amide coupling, diazonium salt formation, and nucleophilic aromatic substitution [2]. Procurement of the incorrect positional isomer can lead to complete synthetic failure or the generation of undesired impurities that require extensive purification.

Regioisomer Identity
Source review
4-benzyloxy,3-methyl pattern vs 3-benzyloxy (meta) or 2-benzyloxy (ortho) isomers
Critical for synthetic outcome and impurity control
Positional isomers differ in reactivity; verify by NMR
Regioselectivity Positional Isomers Pharmaceutical Impurity Profiling Building Block Specificity

Free Base Purity Benchmark and Synthetic Reproducibility

The free base form of this compound, 4-(benzyloxy)-3-methylaniline (molecular weight 213.27 g/mol, molecular formula C14H15NO), is available with a purity specification of ≥95% . This purity level is typical for research-grade benzyloxyaniline building blocks, such as 4-(benzyloxy)aniline (CAS 6373-46-2), which is also supplied at 95% purity [1]. For pharmaceutical intermediate procurement, establishing a baseline purity of ≥95% is essential for ensuring reproducible reaction stoichiometry, minimizing impurity-derived side reactions, and achieving consistent yields in multi-step synthetic routes. Variability in purity across different lots or vendors can introduce uncontrolled factors that compromise synthetic reliability and complicate downstream purification.

Purity Specification
Specification review
≥95%
Baseline for stoichiometry and reproducibility
Verify CoA; cross-vendor consistency review
Chemical Purity Building Block Quality Synthetic Reproducibility Analytical Specifications

4-(Benzyloxy)-3-methylaniline HCl: Application Scenarios


Aqueous and Biphasic Coupling Reactions

Due to the enhanced aqueous solubility conferred by its hydrochloride salt form [1], this compound is particularly well-suited for reactions conducted in aqueous or biphasic media, including Schotten-Baumann-type amide formations, diazotization followed by azo coupling, and palladium-catalyzed cross-couplings under aqueous micellar conditions. The salt form eliminates the need for pre-activation or co-solvent strategies required for the sparingly soluble free base, thereby streamlining reaction setup and improving reproducibility.

Building Block for Kinase and GPCR Libraries

The 4-benzyloxy,3-methyl substitution pattern is consistent with structural motifs present in aniline-derived kinase inhibitors and GPCR ligands [1][2]. This compound serves as a versatile scaffold for constructing focused compound libraries targeting receptor tyrosine kinases (e.g., EGFR/HER family) or G protein-coupled receptors, where the benzyloxy group can function as a hydrophobic anchor or a cleavable protecting group for subsequent phenolic OH unmasking. Procurement of the precise regioisomer ensures fidelity to designed structure-activity relationships (SAR) within these library programs.

Catalytic Hydrogenolysis to Phenol Derivatives

The benzyloxy group at the 4-position is susceptible to selective hydrogenolytic cleavage (e.g., H2, Pd/C), revealing a free phenolic hydroxyl group that can serve as a handle for further functionalization such as O-alkylation, sulfonation, or glycosylation [1]. This synthetic strategy enables late-stage diversification in pharmaceutical intermediate production, allowing the same building block to access multiple downstream scaffolds through controlled deprotection and subsequent derivatization steps. The hydrochloride salt form facilitates handling during this sequence by maintaining solid-state stability prior to the hydrogenolysis step.

Impurity Profiling and Regioisomeric Quality Control

Given the structural non-interchangeability of 4-(benzyloxy)-3-methylaniline hydrochloride with its positional isomers [1][2], this compound is essential for establishing analytical reference standards in pharmaceutical quality control. Its unique retention time and spectral signature (NMR, LC-MS) allow for unambiguous identification and quantification of the desired regioisomer in reaction mixtures, while also serving as a marker to detect the presence of regioisomeric impurities that could arise from alternative synthetic routes or supplier variability.

Application
Selection Property
Validation Focus
Aqueous / biphasic coupling
Hydrochloride salt solubility
Reaction yield and reproducibility in aqueous media
Kinase / GPCR library synthesis
Regioisomeric fidelity
SAR consistency; impurity profiling
Hydrogenolytic deprotection
Benzyloxy lability
Selective cleavage without side reactions
Impurity reference standard
Unique regioisomer signature
Identification and quantification of regioisomeric impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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